Product packaging for 1,8-Diazaspiro[5.5]undecane(Cat. No.:)

1,8-Diazaspiro[5.5]undecane

Cat. No.: B13504995
M. Wt: 154.25 g/mol
InChI Key: FVIVALCKMXCKQX-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound that serves as a privileged and versatile building block in organic synthesis . The spirocyclic core, featuring two rings connected through a single atom, imparts unique three-dimensional rigidity and conformational properties to molecules, making this compound particularly valuable in medicinal chemistry for the development of novel drug candidates . Researchers utilize this diazaspiro scaffold to create complex molecular architectures aimed at enhancing efficacy and selectivity in probing biological targets . While the specific biological activity is highly dependent on substitution, analogous diazaspiro[5.5]undecane structures are investigated for a broad range of pharmaceutical and biological applications, establishing this chemical motif as a critical template in drug discovery . This product is intended for use in laboratory research as a synthetic intermediate or a core scaffold for further functionalization. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container sealed and protect from light for maximum stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B13504995 1,8-Diazaspiro[5.5]undecane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVALCKMXCKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,8 Diazaspiro 5.5 Undecane and Its Derivatives

Asymmetric Synthetic Approaches

The development of asymmetric syntheses is crucial for accessing enantiomerically pure 1,8-diazaspiro[5.5]undecane derivatives, which is often a prerequisite for their application in medicinal chemistry. Several elegant strategies have been devised, starting from chiral precursors to achieve high levels of stereocontrol.

A highly effective asymmetric approach to the this compound system commences with a functionalized α-amino nitrile, specifically 2-cyano-6-phenyloxazolopiperidine. acs.org The core of this strategy involves the generation of imine salt intermediates via the nucleophilic addition of an organometallic reagent to the nitrile group. acs.orgresearchgate.net This is followed by an in situ intramolecular nucleophilic alkylation, which establishes the spirocyclic core. researchgate.netmolaid.com This method leverages the chiral backbone of the oxazolopiperidine precursor to direct the stereochemical outcome of the cyclization.

The choice of the organometallic reagent is critical and influences the subsequent reaction pathway. For instance, the use of more reactive organolithium reagents demonstrates a significant tendency toward nucleophilic addition to the nitrile. researchgate.net This sequence effectively transforms a linear, chiral precursor into the complex spiroaminal architecture with a high degree of stereocontrol.

Building upon the use of α-amino nitrile precursors, a reductive-cyclization procedure offers a powerful route to both nonsubstituted and monosubstituted this compound compounds. acs.orgresearchgate.net This method involves the reduction of an intermediate imine, formed from the α-amino nitrile, which subsequently undergoes intramolecular cyclization.

A key example starts from 2-cyano-6-phenyloxazolopiperidine. acs.org Treatment with sodium borohydride (B1222165) in the presence of silver nitrate (B79036) (AgNO₃) facilitates a reductive decyanation process, leading to the formation of an iminium ion intermediate. acs.org This intermediate is then reduced and cyclized. For example, the synthesis of the unsubstituted (6R)-1,8-diazaspiro[5.5]undecane was achieved in an 84% yield using this procedure. acs.org Similarly, this methodology has been successfully applied to produce 2-pentyl-1,8-diazaspiro[5.5]undecane. acs.org The reaction conditions must be carefully controlled, as highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the formation of diamines by reducing the nitrile moiety, creating a competing reaction pathway. researchgate.net

Table 1: Reductive-Cyclization for this compound Derivatives

Precursor Reagents Product Yield
2-Cyano-6-phenyloxazolopiperidine 1. Pentylmagnesium bromide, 2. NaBH₄, AgNO₃ (2S,6R)-2-Pentyl-1,8-diazaspiro[5.5]undecane 68% (for major isomer)

Data sourced from J. Org. Chem. 1993, 58, 6451-6456. acs.org

For the synthesis of more complex, disubstituted this compound derivatives, an alkylation-cyclization protocol has been developed. acs.orgresearchgate.net This strategy is particularly useful for creating analogs of natural products like perhydrohistrionicotoxin. acs.org The process begins similarly to the previously mentioned methods, starting from a chiral α-amino nitrile.

In this approach, an organometallic reagent is added to the nitrile to form an imine intermediate. This intermediate is then trapped by an intramolecular nucleophilic alkylation. researchgate.net A notable application of this protocol involves the reaction of a precursor with a Grignard reagent containing a latent nucleophile. Subsequent activation and cyclization lead to the formation of the disubstituted spirocycle. This multi-step, single-pot procedure allows for the construction of complex molecular architectures from readily available starting materials. researchgate.net

The use of chiral auxiliaries and asymmetric catalysis represents a more modern and atom-economical approach to enantiopure compounds. researchgate.net In this context, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net

One prominent catalytic approach involves the use of chiral phosphoric acids (CPAs) in asymmetric intramolecular aza-Michael cyclizations. whiterose.ac.uk These versatile catalysts are effective in promoting a variety of asymmetric reactions, providing access to enantioenriched scaffolds. whiterose.ac.uk While direct application to this compound is an area of ongoing research, the principle has been established for the synthesis of related chiral nitrogen heterocycles. whiterose.ac.uk Another strategy employs a chiral auxiliary which, after directing an aza-silyl-Prins cyclization with a Lewis acid catalyst like indium chloride tetrahydrate, can be removed to yield a highly substituted piperidine (B6355638) derivative as a single diastereomer and enantiomer. whiterose.ac.uk This pipecolic acid derivative can then serve as a key building block for more complex spirocyclic systems. whiterose.ac.uk

Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. These processes are highly efficient for rapidly building molecular complexity.

A powerful strategy for constructing the this compound core and its analogs, particularly tetraone derivatives, is the base-promoted double Michael addition. researchgate.netresearchgate.net This method typically involves a [5+1] cascade cyclization where a five-atom component reacts with a one-atom component. researchgate.net

A well-documented example is the reaction between N,N-dimethylbarbituric acid and diarylideneacetones, which are symmetrical or non-symmetrical divinylketones. researchgate.net In the presence of a base such as diethylamine (B46881) at ambient temperature, a cascade reaction is initiated. researchgate.netresearchgate.net The process involves two sequential Michael additions, leading to the stereoselective formation of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields, often up to 98%. researchgate.net This protocol is robust and accommodates a wide range of aryl and heteroaryl substituents on the divinylketone starting material. researchgate.net Other bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been used to promote similar Michael addition/cyclization cascades for synthesizing other polysubstituted ring systems. mdpi.com

Table 2: Base-Promoted Double Michael Addition for Diazaspiro[5.5]undecane-tetraones

Michael Donor Michael Acceptor Base Product Type Yield
N,N-Dimethylbarbituric Acid Diarylideneacetone Diethylamine 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Up to 98%

Data sourced from Molecules 2015, 20(5), 8684-8699 and Molecules 2015, 20(5), 9205-9220. researchgate.net

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trarkat-usa.org In the context of spiro[5.5]undecane synthesis, microwave irradiation significantly improves the efficiency of cascade cyclization processes, such as the [5+1] double Michael addition. arkat-usa.org

One study detailed the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione by reacting dimedone with (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. dergipark.org.tr The microwave-assisted approach dramatically reduced the reaction time to 15-20 minutes, a significant improvement over the 2-3 hours required for the same reaction at room temperature. dergipark.org.trresearchgate.net Similarly, the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives from N,N-dimethylbarbituric acid and penta-1,4-diene-3-one derivatives saw yields increase to between 78% and 92% with short reaction times under microwave conditions. arkat-usa.org This efficiency stems from the direct and rapid heating of the reaction mixture, which minimizes the formation of byproducts. arkat-usa.orgdergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product Family Conventional Method (Time) Microwave Method (Time) Yield (Microwave) Reference
Spiro[5.5]undecane-1,5,9-trione 2–3 hours 15–20 minutes High dergipark.org.trresearchgate.net
2,4-Diazaspiro[5.5]undecane-1,5,9-trione Longer reaction times 15 minutes 78–92% arkat-usa.org

Three-Component Synthesis Utilizing Specific Catalysts (e.g., Ionic Liquids)

Three-component reactions are highly valued for their atom economy and ability to construct complex molecules in a single step from simple precursors. The synthesis of diazaspiro[5.5]undecane derivatives has been effectively achieved using one-pot, three-component condensation reactions. researchgate.netsioc-journal.cn A common approach involves the reaction of an aromatic aldehyde, a urea (B33335) or thiourea, and a cyclic 1,3-dicarbonyl compound like 1,3-dioxane-4,6-dione (B14002328) (Meldrum's acid). researchgate.netresearchgate.net

The choice of catalyst is critical for the success of these reactions. Ionic liquids have proven to be particularly effective and environmentally benign catalysts. sioc-journal.cn For instance, 1-methylimidazolium (B8483265) trifluoromethylsulfonate has been used as a reusable catalyst for the synthesis of 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,dione-9-thione derivatives under solvent-free conditions. researchgate.net Another study utilized the basic ionic liquid [bmim][OH] to catalyze the one-pot condensation of acenaphthylene-1,2-dione, malononitrile (B47326) or ethyl cyanoacetate, and a β-diketone, yielding spiroheterocycles under mild conditions with short reaction times. sioc-journal.cn These methodologies offer significant advantages, including simple operation, mild conditions, and the ability to recycle the catalyst. researchgate.netsioc-journal.cn

Palladium-Catalyzed Cross-Coupling Reactions for Diazaspiro Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of complex molecules, allowing for the introduction of diverse substituents onto a core scaffold. For diazaspiro systems, these reactions enable the formation of C-C bonds to modify the molecule's properties. A general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Innovations in the synthesis of diazaspiro[5.5]undecane derivatives include the use of palladium(0)-catalyzed intramolecular allylic alkylation, also known as the Tsuji-Trost reaction, to perform the critical spirocyclization step. Furthermore, once the spirocyclic framework is established, substituents can be introduced via cross-coupling reactions like the Suzuki-Miyaura reaction. Palladium on carbon (Pd/C) has also been optimized as a catalyst for N-hydrogenolysis steps during the synthetic sequence, demonstrating superior activity in various solvents. researchgate.net These methods provide a versatile platform for creating libraries of functionalized diazaspiro compounds.

Petasis Reaction Adaptations for Spirodiamine Formation

The Petasis reaction, or boronic acid Mannich reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.org This reaction has been adapted for the synthesis of spirodiamine scaffolds, including a method to produce the this compound core. nih.gov The reaction's utility lies in its broad scope and the irreversible nature of the nucleophilic addition step, which often leads to higher yields compared to the classical Mannich reaction. organic-chemistry.org

The Petasis reaction is particularly useful for creating stereodefined products. When an enantiopure α-hydroxy aldehyde is used as the carbonyl component, enantiopure β-amino alcohols can be produced. nih.gov While this inherent selectivity typically yields anti diastereomers, catalyst-controlled diastereoselective Petasis reactions have been developed to enable the synthesis of syn β-amino alcohols as well. nih.gov This level of control is crucial for accessing specific stereoisomers of complex spirodiamines. An alternative approach for synthesizing azaspiro[5.5]undecane intermediates involves reacting ketone substrates with pinacol (B44631) allylboronate and ammonia (B1221849) to generate key aminomethyl-substituted precursors. smolecule.com

Functional Group Effects on Synthetic Pathways and Yields

The nature and position of functional groups on the starting materials or the diazaspiro[5.5]undecane scaffold itself have a profound impact on synthetic pathways and reaction outcomes. These effects can be both electronic and steric. For example, the presence of a tert-butyl carbamate (B1207046) (Boc) protecting group is common in synthesis; its strong electron-donating nature (+I effect) and steric bulk can influence the reactivity of nearby functional groups and modulate the properties of the final compound.

In studies investigating the synthesis of 1,9-diazaspiro[5.5]undecane derivatives, it was found that substitution at position 9 is a critical determinant of the molecule's characteristics. nih.gov The choice of different aroyl substituents at this position was shown to affect properties that are directly linked to synthetic accessibility and yield. nih.gov Furthermore, investigations into catalyst optimization have shown that functional groups on the N-piperidine ring can influence the efficacy of catalysts like Pd/C during hydrogenation steps. researchgate.net These findings highlight the need to strategically consider existing functional groups when designing synthetic routes to achieve desired yields and products.

Synthesis of Specific Ring-Fused and Substituted Diazaspiro[5.5]undecane Scaffolds

A significant area of research focuses on the synthesis of diazaspiro[5.5]undecane cores that are fused to other ring systems or bear specific substituents, thereby expanding their structural and functional diversity. nih.gov Arene-fused scaffolds are a prominent class, with syntheses developed for compounds such as 3,4-benzene-fused 1,9-diazaspiro[5.5]undecan-5-ones. nih.gov

Beyond simple arenes, the core can be fused with heteroarenes. For example, a 1,2-imidazole-fused derivative of the 1,9-diazaspiro[5.5]undecane core has been synthesized. nih.gov Another study focused on a 3,4-pyrazole-fused moiety, where the bulk of substituents on the pyrazole (B372694) ring was found to directly impact biological activity, guiding further synthetic efforts. nih.gov The synthesis of these complex scaffolds often involves multi-step sequences where the spirocyclization is a key step, followed by or preceded by the formation of the fused ring system. acs.org These specific, highly functionalized scaffolds are crucial for exploring the chemical space around the diazaspiro[5.5]undecane motif.

Mechanistic Investigations of Reactions Involving 1,8 Diazaspiro 5.5 Undecane

Proposed Mechanisms for Spiro Compound Formation (e.g., [5+1] Double Michael Addition)

The construction of the spirocyclic framework, a key feature of 1,8-diazaspiro[5.5]undecane, can be achieved through various synthetic strategies, including cyclization, multi-component reactions (MCRs), and cascade reactions. walshmedicalmedia.com One prominent and efficient method for forming the cyclohexanone (B45756) ring found in many spiro compounds is the cascade [5+1] double Michael addition. nih.govnih.gov

This reaction typically involves the conjugate addition of a nucleophile (the "1" component) to a dienone, which acts as the five-carbon ("5") component. nih.gov For instance, in the synthesis of spiro(thio)oxindoles, the reaction between a thiooxindole and a dibenzalacetone proceeds via a highly diastereoselective cascade [5+1] double Michael reaction. nih.govresearchgate.net This process occurs without the need for a catalyst or additive, often under green conditions using ethanol (B145695) as a solvent at room temperature. nih.govresearchgate.net

The proposed mechanism involves two sequential Michael additions:

The initial Michael addition of the nucleophile (e.g., the enolate of a thiooxindole) to one of the double bonds of the dienone.

A subsequent intramolecular Michael addition, where the newly formed enolate attacks the second double bond of the original dienone system, leading to the formation of the six-membered ring and the spiro center. nih.gov

This domino reaction sequence is highly efficient, constructing complex molecular architectures with multiple chiral centers in a single synthetic operation. researchgate.net

Role of Iminium Ion Intermediates and Enamine Formation

Iminium ions and enamines are critical reactive intermediates in the synthesis and modification of nitrogen-containing heterocycles, including precursors to this compound.

Enamine Formation: Enamines are formed from the reaction of a secondary amine with an aldehyde or a ketone and serve as powerful nucleophiles. masterorganicchemistry.comlibretexts.org In the context of spirocyclization, a secondary amine catalyst (e.g., pyrrolidine) can activate a ketone (like cyclohexanone) by converting it into a nucleophilic enamine. acs.org This enamine can then initiate a cascade reaction by attacking a Michael acceptor. acs.orgyoutube.com This activation strategy is a cornerstone of organocatalysis and is employed in synthesizing complex spiro compounds. acs.org The nitrogen of the enamine acts as a potent pi-donor, making the alpha-carbon of the original ketone particularly nucleophilic. masterorganicchemistry.com

Iminium Ion Intermediates: Iminium ions are cationic species characterized by a C=N double bond. They are significantly more electrophilic than imines and are key intermediates in various transformations. In the chemistry of α-aminonitriles, which are common precursors in the synthesis of alkaloids and other nitrogen heterocycles, the iminium ion is a central intermediate. researchgate.netnih.gov The formation of an iminium ion can occur through the loss of a cyanide ion from an α-aminonitrile, often facilitated by a Lewis acid or specific reaction conditions. researchgate.net This highly reactive electrophilic intermediate can then be trapped by a nucleophile, such as a hydride donor in a reduction step or an intramolecular carbon nucleophile in a cyclization reaction, to form the desired product. researchgate.netresearchgate.net The ease of formation of the iminium ion is a determining factor in the course of these reactions. researchgate.net

Stereochemical Outcomes and Diastereoselectivity in Cyclization Reactions

The formation of a spiro center often creates a quaternary stereocenter, and the cyclization process can generate multiple additional stereocenters. Controlling the stereochemical outcome of these reactions is a primary focus of synthetic design.

In many cascade reactions leading to spiro compounds, the diastereoselectivity can be exceptionally high. For example, the [5+1] double Michael reaction for the synthesis of spiro[cyclohexanone-thiooxindoles] yields products with a specific cis relative configuration of the aryl moieties on the cyclohexanone ring. nih.gov Similarly, a sequential organocatalytic Michael–domino Michael/aldol (B89426) reaction used to synthesize spiro-decalin oxindoles resulted in the formation of five contiguous stereocenters as a single diastereoisomer (>99:1 dr). acs.org

This high level of stereocontrol is attributed to the rigid transition states formed during the intramolecular cyclization step. The substrate's conformation and the steric and electronic properties of the reactants and catalysts guide the formation of the thermodynamically most stable diastereomer. While diastereoselectivity can sometimes be moderate, the enantioselectivity in asymmetric catalytic versions of these reactions is often high, allowing for the synthesis of specific enantiomers. nih.gov

Influence of Catalysts and Reagents on Reaction Pathways

The choice of catalysts and reagents is paramount in directing the reaction pathway, influencing yield, selectivity, and even the final product structure in the synthesis of spiro compounds like this compound.

Catalysts:

Transition Metal Catalysis: Transition metals such as palladium are frequently used to facilitate challenging bond-forming steps. walshmedicalmedia.com For example, a Pd(II)-catalyzed double 1,4-addition is the key step in a formal [5+1] cycloaddition to form spirocyclic azlactones. nih.gov These catalysts can enhance selectivity and enable reactions that are otherwise difficult to achieve. walshmedicalmedia.com

Organocatalysis: Small organic molecules can be used as catalysts, often proceeding through enamine or iminium ion intermediates. nih.gov As seen in the synthesis of spiro-decalin oxindoles, a pyrrolidine-based catalyst activates the ketone via enamine formation, while a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) promotes the subsequent domino Michael/aldol reaction. acs.org The catalyst is essential for selecting the desired reaction route and achieving stereocontrol. mdpi.com

Acid/Base Catalysis: Simple acids or bases can trigger cyclization reactions. walshmedicalmedia.com Ionic liquids have also been employed as catalysts in multicomponent domino reactions to synthesize spiro compounds. nih.gov

Reagents: The reagents used, particularly reducing agents in decyanation reactions, have a profound impact on the reaction outcome.

Hydride Donors: Reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and lithium aluminum hydride (LiAlH₄) are widely used to reduce iminium ion intermediates formed from α-aminonitriles. researchgate.net The reactivity of the hydride donor can influence the reaction pathway. For instance, the highly reactive LiAlH₄ can sometimes lead to the reduction of the nitrile group itself, competing with the desired decyanation reaction. This competition is influenced by the substrate's structure, stereoelectronic effects, and internal strain. researchgate.net

Catalyst/Reagent TypeRole in ReactionExample Application
Transition Metals (e.g., Pd) Facilitate challenging bond formations, enhance selectivity.Synthesis of spirocyclic azlactones via double 1,4-addition. nih.gov
Organocatalysts (e.g., Pyrrolidine) Activate substrates via enamine/iminium ion formation.Stereoselective synthesis of spiro-decalin oxindoles. acs.org
Bases (e.g., DBU) Promote cyclization and domino reactions.Domino Michael/aldol sequence for spiro-decalin oxindoles. acs.org
Hydride Donors (e.g., NaBH₄, LiAlH₄) Reduce iminium ion intermediates in decyanation.Reductive decyanation of α-aminonitriles. researchgate.net

Reductive Decyanation Reaction Mechanisms in Aminonitrile Chemistry

The reductive decyanation of α-aminonitriles is a valuable transformation that allows the nitrile group to be used as a synthetic handle before its removal. researchgate.netbeilstein-journals.org This reaction is often a key step in the synthesis of alkaloids containing the this compound core. researchgate.net Two primary mechanisms are proposed for this transformation.

Ionic Pathway (SN1-type Mechanism): This mechanism is common when using alumino- and borohydride reagents. researchgate.net The reaction proceeds through the formation of an iminium ion intermediate via the loss of the cyanide anion. This step is often the rate-determining step and can be promoted by Lewis acids. The resulting electrophilic iminium ion is then rapidly reduced by a hydride ion (H⁻) from the reducing agent (e.g., NaBH₄ or LiAlH₄) to yield the final amine product. nih.govresearchgate.net This pathway is favored for disubstituted α-aminonitriles, which can readily stabilize the iminium cation. researchgate.net

Radical Pathway (Dissolving Metal Conditions): When using alkali metals in liquid ammonia (B1221849) (e.g., Na/NH₃), the mechanism involves a two-electron transfer. nih.govbeilstein-journals.org

An initial single electron transfer from the metal to the nitrile generates a radical anion intermediate.

This intermediate fragments, eliminating a cyanide anion and forming a carbon-centered radical.

A second electron transfer reduces the radical to a carbanion.

Finally, the carbanion is protonated by a proton source in the reaction mixture (like ammonia or an alcohol) to give the decyanated product. nih.gov

The choice of method depends on the substrate and the desired outcome, as factors like stereochemistry and competing side reactions can be influenced by the reaction conditions. researchgate.netresearchgate.net

Applications in Organic Synthesis and Catalysis

As a Versatile Spiro Scaffold for Complex Molecular Architectures

The rigid, three-dimensional geometry of the 1,8-diazaspiro[5.5]undecane core makes it an attractive scaffold for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. kara5.livenih.gov The defined spatial arrangement of the two nitrogen atoms and the conformational constraints of the piperidine (B6355638) rings allow for the precise positioning of functional groups, which is crucial for molecular recognition and interaction with biological targets. kara5.live

One notable application of this scaffold is in the synthesis of aza-analogs of perhydrohistrionicotoxin, a potent neurotoxin. researchgate.net The spirocyclic core of this compound provides the necessary framework to mimic the natural product's structure. Furthermore, this scaffold is a key component in a variety of bioactive compounds that are being investigated for the treatment of obesity, pain, and disorders of the immune, cardiovascular, and central nervous systems. nih.govnih.gov The synthesis of such complex molecules often involves multi-step sequences where the diazaspirocycle is either pre-formed and then elaborated, or constructed as part of a convergent synthetic strategy. nih.gov

Application AreaExample Compound ClassReference
Neurotoxin AnalogsAza-analogs of perhydrohistrionicotoxin researchgate.net
Therapeutic AgentsObesity and pain treatments nih.govnih.gov
CNS DisordersModulators of CNS targets nih.gov

Role as a Strong Base and Reagent in Organic Transformations

The presence of two secondary amine functionalities within the this compound structure inherently confers basic properties. The predicted pKa value for an N-Boc protected derivative is approximately 10.91, suggesting that the parent compound is a relatively strong base. chemicalbook.com Spirodiamines, in general, exhibit notable basicity which can be modulated by the introduction of substituents. kara5.live The rigid spirocyclic framework can influence the availability of the nitrogen lone pairs for protonation, potentially leading to a non-nucleophilic character under certain conditions.

While the diamine structure suggests its potential use as a proton scavenger or a basic catalyst in organic reactions, specific, well-documented examples of this compound acting as a strong, non-nucleophilic base in named organic transformations are not extensively reported in the surveyed literature. However, its basic nature is an important consideration in its own synthesis and derivatization, as it can influence reaction conditions and the reactivity of adjacent functional groups. researchgate.net

Catalytic Applications

The synthesis of enantiomerically pure this compound derivatives has been successfully achieved, which is a prerequisite for their use in asymmetric catalysis. researchgate.netacs.org Chiral diamines are a well-established class of catalysts and ligands in a variety of asymmetric transformations. While the potential for chiral this compound derivatives to act as chiral auxiliaries or organocatalysts is significant, specific applications where this scaffold is employed to induce stereoselectivity in a separate reaction are not widely documented in the available literature. In principle, the chiral environment provided by a resolved diazaspirocycle could be used to control the facial selectivity of reactions at a prochiral center. nih.govresearchgate.net

The two nitrogen atoms in this compound are positioned in a manner that could allow for chelation to a metal center, making it a potential bidentate ligand. The closely related 1,7-diazaspiro[5.5]undecane has been shown to form complexes with ruthenium(II) and copper(II). nih.gov This suggests that the 1,8-isomer could also serve as a ligand in transition metal catalysis. researchgate.net The steric bulk and conformational rigidity of the spirocyclic framework could impart unique selectivity in metal-catalyzed processes such as cross-coupling reactions, hydrogenations, or oxidations. cnr.it However, specific examples of this compound being utilized as a ligand in well-defined metal-catalyzed reactions are not prevalent in the reviewed scientific literature.

Cascade or domino reactions are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simple precursors. nih.govresearchgate.net The synthesis of the this compound scaffold itself can be achieved through processes that have cascade-like features, such as the Petasis reaction, which is a multi-component reaction. nih.gov While the diazaspirocycle is the product of such a reaction, there is a lack of specific documented instances where this compound itself acts as a catalyst or a key reagent to facilitate cascade or cyclization processes for the synthesis of other molecules.

Functionalization and Derivatization Strategies of the Diazaspiro Core

The synthetic utility of the this compound scaffold is greatly enhanced by the ability to selectively functionalize one or both of the nitrogen atoms. Bioactive compounds based on this core typically feature substituents at the N1 and/or N8 positions. nih.gov

Several strategies have been developed for the controlled derivatization of the diazaspiro core. These include:

Monofunctionalization: Selective protection of one nitrogen atom allows for the derivatization of the other. For example, the use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens enables the selective alkylation or acylation of the second nitrogen. chemicalbook.com

Reductive Amination: The secondary amine functionalities can be derivatized through reductive amination with aldehydes or ketones to introduce a wide range of substituents.

Acylation and Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates provides the corresponding amides, sulfonamides, and ureas.

Multi-component Reactions: The Petasis reaction, a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid, has been employed in the synthesis of substituted 1,8-diazaspiro[5.5]undecanes. nih.gov

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the molecule, such as lipophilicity, solubility, and basicity, which is essential for the development of drug candidates. kara5.live

Derivatization StrategyReagentsProduct Type
Monoprotection/AlkylationBoc-anhydride, Alkyl halideMono-N-substituted derivative
Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl derivative
AcylationAcid chloride, BaseN-Acyl derivative
Multi-component ReactionAmine, Carbonyl, Boronic acidSubstituted amine

N-Alkylation and Acylation of Spirodiamine Scaffolds

The selective functionalization of the nitrogen atoms in this compound through N-alkylation and N-acylation is a fundamental strategy for creating a diverse range of derivatives. Direct alkylation can be achieved using various alkylating agents, though regioselectivity can be a challenge due to the similar reactivity of the two secondary amine groups.

A common approach to achieve mono-N-alkylation or -acylation involves the use of protecting groups. For instance, the di-N-Boc protected derivative of a similar spirodiamine, 2,7-diazaspiro[4.5]decane, can be selectively deprotected to yield the mono-Boc variant, which can then be further functionalized. researchgate.net While direct mono-carbamoylation with Boc anhydride (B1165640) has been reported to be inefficient, this selective deprotection strategy offers a reliable route to mono-functionalized products. researchgate.net

N-acylation is another important transformation, allowing for the introduction of a wide array of substituents. The reaction of 1,7-diazaspiro[5.5]undecane with acid chlorides and sulfonyl chlorides has been shown to yield the corresponding acylated and sulfonylated products. nih.gov

Reagent/MethodProduct TypeKey Findings
Alkyl HalidesN-Alkylated derivativesDirect alkylation can lead to mixtures of mono- and di-alkylated products.
Reductive AminationN-Alkylated derivativesA method for further derivatization of the spirodiamine core. nih.gov
Boc AnhydrideN-Boc protected derivativesDirect mono-Boc protection can be inefficient. researchgate.net
Acid ChloridesN-Acylated derivativesProvides access to a range of amide derivatives. nih.gov
Sulfonyl ChloridesN-Sulfonylated derivativesYields sulfonamide products. nih.gov

Introduction of Arene and Heteroarene Fusions

Fusing aromatic and heteroaromatic rings to the this compound scaffold generates polycyclic structures with significant potential in medicinal chemistry. Several synthetic strategies have been developed to achieve this, including intramolecular cyclization reactions.

One notable method for creating arene-fused systems is through a Friedel-Crafts alkylation. For example, a 2,3-benzene-fused 1,9-diazaspiro[5.5]undecane was synthesized by treating a piperidine precursor with sulfuric acid, which catalyzed the intramolecular cyclization onto the aromatic ring. nih.gov

Classical reactions for the synthesis of isoquinolines and related fused systems, such as the Bischler-Napieralski and Pictet-Spengler reactions, can also be adapted for the synthesis of arene-fused diazaspiroundecanes. wikipedia.orgwikipedia.org The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide, organic-chemistry.org while the Pictet-Spengler reaction utilizes a β-arylethylamine and an aldehyde or ketone. wikipedia.orgyoutube.com An "interrupted" Bischler-Napieralski reaction has been used to generate complex tetracyclic spiroindolines. nih.govrsc.orgnih.gov

ReactionReactantsFused System
Friedel-Crafts AlkylationPiperidine precursor with an aromatic substituentBenzene-fused diazaspiroundecane nih.gov
Bischler-Napieralski Reactionβ-arylethylamide derivative of the spirodiamineDihydroisoquinoline-fused system wikipedia.orgorganic-chemistry.org
Pictet-Spengler Reactionβ-arylethylamine derivative and a carbonyl compoundTetrahydroisoquinoline-fused system wikipedia.orgyoutube.com

Selective Substitution and Protection Strategies

To achieve selective functionalization of the two nitrogen atoms in this compound, the use of orthogonal protecting groups is a key strategy. This allows for the protection of one nitrogen atom while the other is modified, followed by deprotection and subsequent functionalization of the first nitrogen.

Commonly used amine protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are well-suited for this purpose. The synthesis and differential substitution of spirodiamine scaffolds have been described, highlighting the utility of these protecting groups. researchgate.net A strategy involving the formation of a doubly Boc-protected derivative followed by selective deprotection has been shown to be an effective method for obtaining mono-Boc protected spirodiamines. researchgate.net This mono-protected intermediate can then undergo further reactions, such as N-arylation. researchgate.net

The availability of commercially available mono-protected derivatives, such as 1-N-Boc-1,8-diazaspiro[5.5]undecane and 8-Cbz-1,8-diazaspiro[5.5]undecane, facilitates the synthesis of differentially substituted products. bldpharm.comappchemical.com

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
BenzyloxycarbonylCbzHydrogenolysis (e.g., H₂, Pd/C)

Integration into Polycyclic and Fused Heterocyclic Systems

The rigid, three-dimensional structure of this compound makes it an excellent building block for the construction of more complex polycyclic and fused heterocyclic systems. Cascade reactions, which form multiple bonds in a single operation, are a powerful tool for achieving this molecular complexity. rsc.org

Tandem reactions involving the this compound scaffold can lead to the rapid assembly of intricate molecular architectures. acs.org For example, the Pictet-Spengler reaction has been utilized in tandem with other transformations, such as ring-closing metathesis and Michael additions, to construct complex polycyclic frameworks. nih.govnih.gov

The interrupted Bischler-Napieralski reaction provides a compelling example of how a spirodiamine can be integrated into a polycyclic system. This reaction, when applied to tryptamide derivatives, can lead to the formation of tetracyclic spiroindolines, which are core structures in many indole (B1671886) alkaloids. nih.govrsc.orgnih.gov This demonstrates the potential of using this compound derivatives in the synthesis of natural product analogues and other complex molecules.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

DFT calculations yield optimized geometrical parameters, including bond lengths and bond angles, which define the most stable three-dimensional structure of a molecule. These parameters are fundamental to understanding the molecule's intrinsic properties. The calculated bond distances and angles for the core of a substituted diazaspiro[5.5]undecane derivative highlight the typical values for such a spirocyclic system. ias.ac.in High correlation coefficients between the calculated and experimental values for bond lengths and angles underscore the reliability of the B3LYP functional for describing these systems. ias.ac.in

Below is a table of selected calculated geometrical parameters for the core structure of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, which serves as a representative example for the diazaspiro[5.5]undecane skeleton. ias.ac.in

ParameterAtoms InvolvedCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC5-C61.55 Å
Bond LengthC5-N11.54 Å
Bond LengthC5-C111.55 Å
Bond AngleN1-C5-C6109.1°
Bond AngleC6-C5-C11111.4°
Bond AngleN1-C5-N8108.3°

Data sourced from a computational study on 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone. ias.ac.in

Electronic Spectra and Natural Atomic Charge Analysis

Computational methods are also employed to explore the electronic characteristics of the 1,8-diazaspiro[5.5]undecane scaffold. Natural Bond Orbital (NBO) analysis is a key technique used to study intramolecular charge transfer interactions and to calculate the natural atomic charges on different atoms. ias.ac.inwikipedia.orgnih.gov These calculations provide a quantitative picture of the electron distribution within the molecule.

In a study of a substituted diazaspiro[5.5]undecane derivative, NBO calculations were performed to understand intramolecular delocalization of electrons by examining the interactions between filled (donor) and vacant (acceptor) orbitals. ias.ac.in The resulting natural atomic charges indicate the centers of positive and negative charge within the molecule. For example, in the studied derivative, the oxygen atoms of the carbonyl groups were found to have the most negative charge, while the carbonyl carbon atoms carried a significant positive charge, as expected due to the electronegativity difference. ias.ac.in

The table below presents representative natural atomic charges for selected atoms in the core of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone. ias.ac.in

AtomCalculated Natural Atomic Charge (e)
N1-0.53
C2+0.62
O12-0.61
C5 (Spiro)+0.04
N8-0.53

Data sourced from a computational study on 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone. ias.ac.in

Molecular Docking Studies and Binding Mode Elucidation (in context of scaffold design, not drug action)

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of new molecules in medicinal chemistry. Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.gov In the context of scaffold design, docking studies can be used to evaluate how derivatives of the this compound scaffold can be oriented within a protein's binding pocket to form key interactions.

The process involves generating multiple conformations of the ligand and placing them within the binding site, followed by a scoring function that estimates the binding affinity. nih.gov By analyzing the binding modes of a series of virtual compounds based on the diazaspiro[5.5]undecane scaffold, researchers can identify which substitutions and stereochemical arrangements are most likely to result in favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. This fragment-based or scaffold-based design approach allows for the rational design of new compounds with potentially enhanced properties by building upon the fixed geometry of the core spirocyclic system. nih.gov

Investigation of Stereoelectronic Effects and Internal Strain

The reactivity and stability of the this compound system are influenced by a combination of stereoelectronic effects and internal molecular strain. Stereoelectronic effects are orbital interactions that depend on the geometry of the molecule. wikipedia.org In systems containing heteroatoms like nitrogen, effects such as the anomeric effect can play a role in determining conformational preferences and reactivity. rsc.org These effects involve stabilizing interactions between lone pair orbitals (donors) and anti-bonding orbitals (acceptors). wikipedia.org

In the context of the synthesis of this compound derivatives, the course of certain chemical reactions can be dependent on the stereoelectronic effects and the internal strain of the molecule. researchgate.net For example, in reactions involving nucleophilic additions or reductions, the accessibility of reaction centers and the stability of intermediates are governed by the specific three-dimensional arrangement of orbitals and atoms. The rigid spirocyclic structure imposes geometric constraints that can lead to internal strain, which also impacts the molecule's energy and reactivity. researchgate.net Understanding these factors is crucial for controlling the outcomes of synthetic routes targeting this class of compounds.

Advanced Analytical and Structural Characterization Beyond Basic Identification

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This technique provides the exact spatial arrangement of atoms, bond lengths, and bond angles, resolving any ambiguity inherent in other analytical methods. For a spirocyclic system like 1,8-diazaspiro[5.5]undecane, X-ray diffraction can definitively confirm the perpendicular orientation of the two piperidine (B6355638) rings joined at the central spiro carbon.

While specific crystallographic data for the parent this compound is not widely published, analysis of closely related spiro[5.5]undecane derivatives illustrates the detailed structural information that can be obtained. For instance, studies on 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives reveal precise bond lengths and angles, confirming the chair or boat conformations of the rings and the geometry around the spiro center. researchgate.net This level of detail is crucial for understanding the steric and electronic properties of the molecule.

The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved. The key parameters obtained from such an analysis provide a definitive structural fingerprint of the molecule in the solid state.

Table 1: Illustrative Crystallographic Data for a Spiro[5.5]undecane Analog (Note: Data shown is for a derivative, 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, to demonstrate the type of information obtained from single-crystal X-ray diffraction.) researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)10.182(2)
b (Å)11.828(2)
c (Å)14.356(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1729.0(6)
Z (molecules/unit cell)4

Spectroscopic Techniques in Mechanistic and Purity Assessments

Spectroscopic methods, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are indispensable for confirming the identity, assessing the purity, and studying the formation mechanisms of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching (for the secondary amine groups), C-H stretching of the methylene (B1212753) groups in the rings, and C-N stretching vibrations. The absence of peaks from starting materials (e.g., a C=O stretch from a ketone precursor or a C=N stretch from an imine intermediate) is a key indicator of product purity.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
C-H (sp³)Stretch2850 - 3000
C-HBend1450 - 1470
C-NStretch1020 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show distinct signals for the protons on the piperidine rings, with their chemical shifts and coupling patterns confirming their connectivity. Similarly, the ¹³C NMR spectrum would confirm the number of unique carbon environments, including the key quaternary spiro carbon signal. The clean integration of proton signals and the absence of impurity peaks in both spectra are crucial for purity assessment.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). For this compound (C₉H₁₈N₂), the molecular ion peak [M]⁺ would be expected at m/z 154. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing how the spirocyclic system breaks apart under ionization, further corroborating the proposed structure.

A powerful method for unambiguous structure verification involves correlating experimentally measured NMR chemical shifts with those predicted by quantum mechanical calculations. nih.gov This approach is particularly valuable for complex structures or for distinguishing between possible isomers.

The process begins by building a 3D model of the proposed structure, this compound, and optimizing its geometry using methods like Density Functional Theory (DFT). Subsequently, the NMR shielding tensors for each nucleus are calculated using specialized methods such as the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net These theoretical shielding values are then converted into chemical shifts, which can be directly compared with the experimental data. A strong linear correlation between the calculated and observed chemical shifts provides powerful evidence for the correctness of the assigned structure. nih.gov This computational approach helps to resolve ambiguities in signal assignment and confirms the conformation of the molecule in solution. nih.gov

Table 3: Illustrative Correlation of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Difference (ppm)
C2/C7 (CH₂)48.148.5-0.4
C3/C6 (CH₂)25.525.2+0.3
C4/C5 (CH₂)27.327.8-0.5
C9/C11 (CH₂)35.836.1-0.3
C10 (CH₂)18.918.5+0.4
C_spiro55.255.9-0.7

NMR spectroscopy is a non-invasive and powerful tool for real-time monitoring of chemical reactions, providing kinetic and mechanistic insights. nih.gov The synthesis of this compound can be followed by acquiring a series of ¹H NMR spectra over the course of the reaction. nih.gov

By integrating the signals corresponding to specific protons in the reactants and the product, their relative concentrations can be determined at various time points. For example, one could monitor the disappearance of a reactant's characteristic signal while simultaneously observing the appearance and growth of signals unique to the spirocyclic product. This data allows for the calculation of reaction rates and the determination of the reaction's kinetic profile.

Furthermore, this technique can sometimes allow for the detection of short-lived reaction intermediates. The synthesis of this compound derivatives, for instance, may proceed through an iminium ion intermediate. researchgate.net If such an intermediate is sufficiently stable and present at a detectable concentration, its unique NMR signals could be observed, providing direct evidence for the proposed reaction mechanism. The use of flow NMR systems can further enhance the ability to study reaction kinetics and detect transient species under controlled conditions. researchgate.netrsc.org

Future Research Directions and Unexplored Potential

Development of Novel Green Chemistry Methodologies for Synthesis

The synthesis of complex heterocyclic compounds like 1,8-diazaspiro[5.5]undecane traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. The principles of green chemistry offer a framework for developing more environmentally benign and efficient synthetic routes. mdpi.com Future research will likely focus on methodologies that improve atom economy, reduce energy consumption, and utilize safer, renewable materials. mdpi.comjddhs.com

Key areas for development include:

One-Pot, Multicomponent Reactions: Designing cascade reactions where multiple chemical bonds are formed in a single operation without isolating intermediates can significantly reduce solvent use and purification steps. nih.gov

Catalyst Innovation: The exploration of biodegradable, reusable, and non-toxic catalysts, such as biocatalysts or heterogeneous catalysts, is a critical goal. mdpi.com These can replace stoichiometric reagents and simplify product purification.

Alternative Energy Sources: Techniques like microwave-assisted synthesis and ultrasound can dramatically reduce reaction times and energy input compared to conventional heating methods. jddhs.com

Green Solvents and Solvent-Free Conditions: Research into replacing traditional volatile organic compounds with greener alternatives (e.g., water, ionic liquids) or developing solvent-free reaction conditions is a high priority to minimize environmental impact. mdpi.comjddhs.com One study has already demonstrated a solvent-free and catalyst-free approach for synthesizing related diazaspiro[5.5]undecane derivatives.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

Feature Conventional Synthesis Potential Green Methodologies
Solvents Often uses hazardous organic solvents Employs green solvents (water, etc.) or solvent-free conditions mdpi.comjddhs.com
Catalysts May use stoichiometric, toxic reagents Utilizes reusable, biodegradable, or metal-free catalysts mdpi.com
Energy Input Typically requires prolonged heating Uses energy-efficient methods like microwave or ultrasound jddhs.com
Atom Economy Can be low due to multi-step processes Maximized through one-pot and multicomponent reactions nih.gov
Waste Generates significant chemical waste Minimized by reducing steps and using recyclable materials

Exploration of New Catalytic Applications in Complex Organic Synthesis

While much of the research on this compound has centered on its synthesis and its role as a scaffold in bioactive molecules, its potential as a catalyst remains largely unexplored. The presence of two nitrogen atoms within a rigid, chiral framework makes it an attractive candidate for applications in asymmetric catalysis, where it could serve as a chiral ligand for metal catalysts or as an organocatalyst itself.

Future research could investigate its utility in:

Asymmetric Synthesis: Derivatives of this compound could be used to induce stereoselectivity in a wide range of organic reactions, leading to the efficient production of enantiomerically pure compounds.

Organocatalysis: The basic nitrogen centers could catalyze reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, offering a metal-free alternative to traditional catalysts.

Ligand Development: The diamine structure can act as a bidentate ligand, coordinating to transition metals to form catalysts for cross-coupling reactions, hydrogenations, or oxidations. The rigid spirocyclic backbone could enforce a specific geometry around the metal center, influencing the catalyst's activity and selectivity.

Deeper Mechanistic Understanding of Spirocyclization Pathways

The formation of the spirocyclic core is the most critical step in the synthesis of this compound. A thorough understanding of the reaction mechanisms governing this transformation is essential for optimizing existing synthetic routes and designing new ones with improved efficiency and selectivity.

Key synthetic routes have been developed for the asymmetric synthesis of the this compound system, where a key step involves the generation of imine salts followed by an in situ intramolecular nucleophilic alkylation. researchgate.net Another powerful approach is the dearomative spirocyclization, which involves a chemo-, regio-, and stereoselective carbometalation event followed by a regioselective dearomatization. nih.gov

Future research efforts will likely employ a combination of experimental and computational methods to:

Elucidate Reaction Intermediates: Spectroscopic studies and trapping experiments can help identify transient species in the reaction pathway.

Investigate Transition States: Computational chemistry, particularly Density Functional Theory (DFT), can be used to model the transition states of the spirocyclization step. rsc.orgnih.gov This allows for the calculation of activation energies, providing insight into the factors that control the reaction rate and stereochemical outcome. rsc.orgmdpi.com

Map Potential Energy Surfaces: Computational studies can map out the entire reaction pathway, identifying the lowest energy route and predicting potential side reactions. nih.gov This knowledge is crucial for fine-tuning reaction conditions to favor the desired product.

Application in the Synthesis of Advanced Materials or Functional Molecules

The rigid, three-dimensional structure of this compound makes it an excellent building block for the synthesis of complex functional molecules and advanced materials. sigmaaldrich.comillinois.edu Its spirocyclic nature allows for the creation of molecules with well-defined spatial arrangements of functional groups, which is a key aspect in modern drug design and materials science. sigmaaldrich.com

In the realm of functional molecules , the this compound core serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Its derivatives have been investigated for a variety of pharmacological purposes. nih.govgoogle.com Future work will likely focus on using this scaffold to construct novel, complex molecules for various applications by attaching different functional groups to the nitrogen atoms or the piperidine (B6355638) rings.

As a building block for advanced materials , the diazaspirocycle can be incorporated into larger molecular architectures. nih.gov For example:

Polymer Synthesis: The diamine functionality allows it to act as a monomer in the synthesis of polyamides or polyureas. The rigidity of the spiro core could impart unique thermal and mechanical properties to the resulting polymers.

Metal-Organic Frameworks (MOFs): The nitrogen atoms can act as coordination sites for metal ions, enabling the construction of porous, crystalline materials. mdpi.com Such materials have potential applications in catalysis and gas storage. mdpi.com

Computational Design and Prediction of Novel this compound Derivatives with Tuned Reactivity or Selectivity

Computational chemistry provides powerful tools for the in silico design of new molecules and the prediction of their properties before they are synthesized in the lab. rsc.org This approach can significantly accelerate the research and development process by prioritizing the most promising candidates for synthesis.

Future research in this area will likely involve:

Molecular Docking: This technique can be used to predict how different derivatives of this compound might bind to biological targets like enzymes or receptors, guiding the design of new potential therapeutic agents. soton.ac.ukacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. eurekaselect.com These models can be used to predict the properties of new, unsynthesized derivatives.

Density Functional Theory (DFT): As mentioned earlier, DFT can be used to calculate the electronic structure of molecules. rsc.orgnih.gov This information can be used to predict their reactivity, stability, and spectroscopic properties, helping to design derivatives with specific, tuned electronic characteristics for applications in catalysis or materials science. mdpi.com

Table 2: Computational Approaches for Designing this compound Derivatives

Computational Method Objective Predicted Properties
Molecular Docking Predict binding of derivatives to biological targets. soton.ac.ukacs.org Binding affinity, binding mode, potential as therapeutic agents.
QSAR Correlate chemical structure with activity/reactivity. eurekaselect.com Biological activity, ADMET properties, catalytic efficiency.
DFT Calculate electronic structure and reaction pathways. rsc.orgnih.gov Reactivity, selectivity, stability, spectroscopic properties. mdpi.com

Q & A

Q. What are the common synthetic routes for 1,8-diazaspiro[5.5]undecane derivatives, and how are reaction conditions optimized?

Synthetic strategies include:

  • Ring-closing metathesis (RCM): Used to construct the spirocyclic core, with Grubbs catalysts enabling high yields. Post-reaction purification requires ruthenium residue removal via silica gel chromatography or activated charcoal .
  • Asymmetric synthesis: Starting from 2-cyano-6-phenyloxazolopiperidine, imine salt formation and nucleophilic alkylation generate enantiomerically pure derivatives. Chiral auxiliaries or organometallic reagents control stereochemistry .
  • [5+1] Double Michael addition: N,N-Dimethylbarbituric acid reacts with diarylideneacetones under mild conditions (diethylamine, ambient temperature) to yield 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones in >95% yields. Non-symmetric substrates require tailored stoichiometry .

Q. Optimization Metrics

ParameterTypical RangeImpact on Yield
Temperature20–25°CHigher temps risk side reactions
Catalyst Loading5–10 mol%Excess increases impurities
Reaction Time12–24 hrsShorter times reduce completion

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify spirojunction protons (δ 3.5–4.5 ppm) and confirm bicyclic nitrogen environments .
  • X-ray Crystallography: Resolves conformational flexibility (e.g., chair-boat transitions in the diazaspiro core) and validates stereochemistry .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular formulas (e.g., C20_{20}H24_{24}N6_6 for pyrimidine-substituted derivatives) .

Q. What biological roles have been reported for this compound derivatives?

  • ER Stress Induction: 2,9-Diazaspiro[5.5]undecanes deplete intracellular Ca2+^{2+} stores, activating GRP78-mediated apoptosis in glioma cells (IC50_{50} = 1.2–3.8 µM) .
  • Antiviral Activity: Analogues with pyrrolidinyl substituents inhibit dengue virus NS5 polymerase (EC50_{50} = 0.8 µM) via allosteric binding .
  • Cytotoxicity: Derivatives with pyridinyl groups show potent activity against breast cancer cell lines (MCF-7, IC50_{50} = 0.5 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based therapeutics?

  • Substituent Effects

    SubstituentPositionActivity Trend
    PyrimidinylC-8Enhances ER stress activation
    ThiophenemethylN-9Improves blood-brain barrier penetration (LogP = 2.1)
    PyrrolidinylethylC-1Increases cytotoxicity via ROS generation
  • Conformational Analysis: Spirocyclic rigidity improves target binding by reducing entropy penalties. Molecular dynamics simulations show 20% higher binding affinity for constrained vs. flexible analogues .

Q. How can contradictory data on reaction yields or biological activities be resolved?

  • Case Study: Discrepancies in cytotoxic IC50_{50} values (0.5–5.0 µM) arise from assay conditions (e.g., serum content, incubation time). Standardization using 3D tumor spheroids and ATP-based viability assays reduces variability .
  • Synthetic Challenges: Low yields (<30%) in bromine-mediated cyclizations are attributed to bromonium ion instability. Switching to NBS (N-bromosuccinimide) in DMF improves regioselectivity (yield >75%) .

Q. What mechanistic insights explain the spirocyclic core's role in biological activity?

  • Target Engagement: The diazaspiro core mimics natural histrionicotoxin alkaloids, enabling selective binding to nicotinic acetylcholine receptors (nAChRs). Fluorescence polarization assays show Kd_d = 120 nM for α7 nAChR .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, enhancing binding to charged enzymatic pockets (ΔG = −9.2 kcal/mol) .

Q. How can computational methods accelerate the discovery of novel derivatives?

  • Virtual Screening: Docking studies using Glide (Schrödinger) prioritize compounds with >70% shape complementarity to ATP-binding pockets (e.g., CDK2 inhibitors) .
  • QSAR Models: Topological polar surface area (TPSA < 80 Ų) and ClogP (1.5–3.0) correlate with blood-brain barrier permeability (R² = 0.89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.